![molecular formula C12H15ClN2O2 B2651202 2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride CAS No. 2361636-47-5](/img/structure/B2651202.png)
2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride” is an organonitrogen compound and an organooxygen compound . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .
Molecular Structure Analysis
The molecular formula of “2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride” is C12H14N2O2 . The exact mass is 218.256 . The structure includes an indole ring linked to a butanoic acid chain with an amino group .Physical And Chemical Properties Analysis
“2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride” is a powder with a molecular weight of 254.72 . It has a density of 1.3±0.1 g/cm3, a boiling point of 457.1±40.0 °C at 760 mmHg, and a flash point of 230.3±27.3 °C . It has 4 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, such as 2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride, play a significant role in the synthesis of various alkaloids . They are important types of molecules and natural products and play a main role in cell biology .
Cancer Treatment
Indole derivatives have shown potential in the treatment of cancer cells . They have been found to exhibit various biologically vital properties, making them a promising area of research in cancer treatment .
Antimicrobial Applications
Indole derivatives have been found to exhibit antimicrobial properties . This makes them useful in the development of new antimicrobial drugs .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . Their diverse biological properties make them a valuable resource in the development of new treatments .
α-Glucosidase Inhibitors
Indolyl-1,2,4-oxidizable derivatives have been synthesized and evaluated as a new class of non-competitive α-glucosidase inhibitors . Most of the compounds showed better inhibitory activity than the reference drug (acarbose), indicating their potential in this area .
Research Chemical
2-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride is a useful research chemical . It can be used in a variety of research applications, and is available in bulk quantities for research purposes .
properties
IUPAC Name |
2-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11;/h1-4,7,10,14H,5-6,13H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHQFKHGVKKDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.